Basic lead carbonate

Overview

Description

Synthesis Analysis

The synthesis of basic lead carbonate involves several methods, including chemical precipitation and hydrothermal processes. Zhao Xiu-song (2009) described a low-temperature facile synthesis of single crystal colloidal/micro-structures of this compound through a simple precipitating method, highlighting the influence of molar ratios and hydrothermal treatments on the structure formation (Zhao Xiu-song, 2009). Hepzi Pramila Devamani and K. Rajeswari (2014) synthesized lead carbonate nanoparticles via chemical co-precipitation, demonstrating the impact of synthesis conditions on particle size and morphology (Hepzi Pramila Devamani & K. Rajeswari, 2014).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Fourier-transform infrared spectroscopy (FTIR). These studies reveal the nanostructured nature of the synthesized this compound, with distinct morphologies such as rod-shaped and hexagonal crystal structures depending on the synthesis conditions employed.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including thermal decomposition and interaction with other compounds in aqueous solutions. The compound exhibits photocatalytic behavior under certain conditions, as demonstrated in studies investigating its photocatalytic activity for organic dye degradation (Zahra Asgari Fard et al., 2019). Furthermore, its interaction with other substances, such as during the synthesis of PbSe nanostructures, showcases its reactivity and potential for catalysis (Karsten Klauke et al., 2020).

Scientific Research Applications

Characterization and Confusion with Lead Hydroxide : Research has shown confusion in distinguishing between lead hydroxide and basic lead carbonate. The stability of simple lead hydroxide (Pb(OH)2) in solid state is questionable, leading to frequent misidentification of this compound in reactions where lead hydroxide is expected (Todd & Parry, 1964).

Bioremediation of Lead-Contaminated Waste : this compound has been implicated in bioremediation studies, particularly in techniques like microbially induced calcium carbonate precipitation, which can immobilize lead from contaminated sources (Mwandira, Nakashima, & Kawasaki, 2017).

Electron Microscopy Staining : this compound forms when lead hydroxide is exposed to air, complicating its use as a stain in electron microscopy. This has led to the development of alternative staining methods that are less prone to forming unwanted precipitates (Reynolds, 1963).

Crystallography and Pigment Composition : The study of this compound's crystallography is important, particularly in understanding its role as a pigment. This research is significant for art conservation and the analysis of historical artifacts (Katz & Lefker, 1957).

Lead Removal Processes : this compound is explored in the context of environmental science for removing lead from various sources. Research has shown that certain treatments can convert lead compounds into less harmful forms, beneficial for ecological restoration and resource recycling (Hu et al., 2019).

Thermal Decomposition : Understanding the thermal decomposition of this compound is crucial in various applications, including material science and environmental studies (Sarig & Kahana, 1976).

Raman and Infrared Spectra Analysis : The study of basic lead carbonates through spectroscopic techniques is critical for identifying and understanding its various forms, which has implications in fields like mineralogy and materials science (Brooker et al., 1983).

Applications in Battery Technology : this compound has been used to process grids in lead-acid batteries, enhancing their strength, charging rate, consistency, and overall performance (Qing-yua, 2013).

Synthesis and Characterization in Nanostructures : The synthesis of this compound in different forms, such as colloidal structures, has been studied, revealing insights into its formation mechanisms and potential applications in nanotechnology (Xiu-song, 2009).

Lead Removal from Aqueous Solutions : Research has explored the use of materials like carbonate hydroxyapatite for removing lead ions from solutions, demonstrating the potential of such materials in water treatment processes (Liao et al., 2010).

Radiocarbon Dating in Art and Archaeology : Lead carbonate's application extends to art history and archaeology, where it is used for radiocarbon dating of paintings and cosmetics, providing insights into the manufacturing processes and historical contexts of these items (Beck et al., 2018).

Cultural Heritage Preservation : Advanced spectroscopic techniques like DNP-enhanced ultrawideline 207Pb solid-state NMR spectroscopy have been applied to study lead compounds in cultural heritage objects, aiding in the preservation and analysis of historical artifacts (Kobayashi et al., 2017).

Water Treatment and Plumbosolvency : Studies have examined the role of this compound in reducing lead solubility in water treatment processes, contributing to safer drinking water and understanding the interactions between lead compounds and water chemistry (Schock & Gardels, 1983).

Quantum Chemical Methods in Mineralogy : Quantum chemical methods have been used to determine the positions of hydrogen atoms in this compound, which is crucial for understanding its crystal structure and physical properties (Bissengaliyeva, 2009).

Ion Exchange in Mineral Transformation : this compound has been involved in research on ion exchange and insertion reactions, demonstrating its potential in converting carbonate minerals into functional materials like semiconductors, with applications in electronics and photonics (Holtus et al., 2018).

Adsorption Studies for Water Purification : The selection of adsorbents for lead removal from drinking water has been investigated, with this compound playing a role in understanding the adsorption processes and developing effective water treatment solutions (Sublet et al., 2003).

Microbial-Induced Precipitation in Remediation : The mechanism of microbial-induced precipitation has been studied for immobilizing lead ions, showcasing the potential of this method in environmental remediation and pollution control (Shan et al., 2021).

Chemical Change in Paintings : Thermoanalytical techniques like DSC and TGA have been used to study the chemical changes in paintings containing this compound, providing insights into the degradation processes and preservation of cultural heritage (Cohen et al., 2000).

Mechanism of Action

Target of Action

Basic lead carbonate, also known as white lead, is a chemical compound of lead that occurs naturally as the mineral hydrocerussite . It primarily targets the Acyl-CoA-binding protein , which plays a crucial role in the intracellular transport of acyl-CoA esters .

Mode of Action

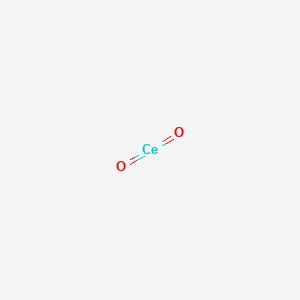

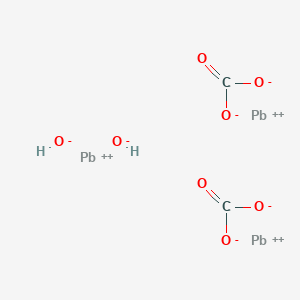

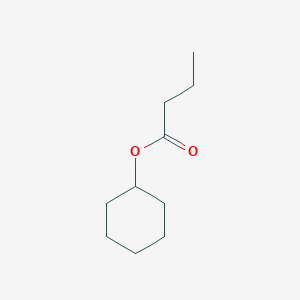

This compound interacts with its targets by forming a dense, highly crosslinked structure consisting of intact CO2−3 and metal cation sites . The Pb (II) centers are seven-coordinate, being surrounded by multiple carbonate ligands . The carbonate centers are bonded bidentate to a single Pb and bridge to five other Pb sites .

Biochemical Pathways

It’s known that the presence of lead can influence the hydrolysis of urea to generate carbonate ions and elevate the ph to alkaline conditions . This promotes the precipitation of lead and calcium carbonate .

Pharmacokinetics

The pharmacokinetics of this compound are complex and involve competitive dynamics with calcium . The competitive presence of calcium can affect lead’s intestinal absorption, its kinetics between soft tissues, its storage in bones and its mobilization from osseous to non-osseous tissue, and its retention versus excretion rates .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its toxicity . Lead is a heavy metal and stable element that is toxic to all living organisms, inhibiting enzyme activity, damaging DNA, and disrupting cell membrane permeability .

Action Environment

The action of this compound is influenced by environmental factors. It is insoluble in water and ethanol , which can affect its bioavailability and efficacy. Additionally, its action can be influenced by the presence of other ions in the environment, such as calcium .

Safety and Hazards

properties

IUPAC Name |

lead(2+);dicarbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.2H2O.3Pb/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H2;;;/q;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCLUQMCYZBJQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O8Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029641 | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

7.8e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; Insoluble in water; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead hydroxide carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in acetic acid, Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.14 g/cu cm | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals, White, amorphous powder | |

CAS RN |

1319-46-6, 1319-47-7, 1344-36-1 | |

| Record name | Lead hydroxide carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocerussite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1344-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC LEAD CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF96425HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

400 °C, decomposes | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)